Sauchinone
Overview
Description
Sauchinone is a diastereomeric lignan isolated from the roots of Saururus chinensis . It possesses diverse pharmacological properties, such as hepatoprotective, anti-inflammatory, and anti-tumor effects . Sauchinone has been found to play an anticancer role in tumor cell invasion and migration .
Synthesis Analysis
Sauchinone regulates genes relevant to cholesterol metabolism and synthesis . In particular, it was found that the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) was downregulated, and the expression of low-density lipoprotein receptor (LDLR) was upregulated in sauchinone-treated HepG2 cells .
Molecular Structure Analysis
The molecular formula of Sauchinone is C20H20O6 . The chemical structure of Sauchinone is exhibited in various studies .
Chemical Reactions Analysis
Sauchinone has been found to inhibit activities of UGT1A1, 1A3, 1A6, and 2B7 . It also noncompetitively inhibited UGT1A6 and 2B7 .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Lung Adenocarcinoma Treatment
- Application Summary: Sauchinone has been found to play an anticancer role in tumor cell invasion and migration, particularly in lung adenocarcinoma (LUAD). It suppresses the proliferative ability of LUAD cells in a dose-dependent and time-dependent manner .
- Methods of Application: The study involved the use of a Cell Counting Kit-8 (CCK-8) and transwell experiments to measure the proliferative, invasive, and migratory abilities of LUAD cells. qRT-PCR and Western blot were performed to detect the transfection efficiency of si-EIF4EBP1s .
- Results: The study found that Sauchinone remarkably suppressed the proliferative ability of LUAD cells. EIF4EBP1 was identified as a candidate target gene of Sauchinone. Knockdown of EIF4EBP1 repressed the proliferation, invasion, and migration of LUAD cells .
2. Renal Mesangial Cell Dysfunction Treatment
- Application Summary: Sauchinone has been found to protect renal mesangial cell dysfunction against Angiotensin II by improving renal fibrosis and inflammation .
- Methods of Application: Human renal mesangial cells were induced by angiotensin II (AngII, 10 μM) in the presence or absence of sauchinone (0.1–1 μM) and incubated for 48 h .
- Results: The study found that AngII induced mesangial cell proliferation, while treatment with sauchinone inhibited the cell proliferation in a dose-dependent manner .
3. Cytochrome P450s (CYPs) Inhibition
- Application Summary: Sauchinone has been studied for its effects on cytochrome P450s (CYPs)-mediated metabolism, which is important in understanding herb-drug interactions .
- Methods of Application: The study involved in vitro human liver microsomes (HLMs) and in vivo mice studies and computational molecular docking analysis .
- Results: The study sought to explore the enzyme kinetics of sauchinone towards CYP inhibition .
4. Anti-Inflammatory Effects
- Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-inflammatory effects of Sauchinone .
- Results: The study found that Sauchinone has a protective effect on renal dysfunction caused by progressive renal fibrosis through inflammation control .
5. Anti-Viral Activities
- Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-viral effects of Sauchinone .
- Results: The study found that Sauchinone has a protective effect against various viral infections .
6. Diabetes-Associated Interstitial Fibrosis and Glomerulosclerosis Treatment
- Application Summary: Sauchinone has been found to have a protective effect on renal dysfunction caused by diabetes-associated interstitial fibrosis and glomerulosclerosis, which eventually turns into end-stage renal disease .
- Methods of Application: The study involved in vitro experiments with human renal mesangial cells induced by angiotensin II (AngII, 10 μM) in the presence or absence of sauchinone (0.1–1 μM) and incubated for 48 h .
- Results: The study found that AngII induced mesangial cell proliferation, while treatment with sauchinone inhibited the cell proliferation in a dose-dependent manner .
4. Anti-Inflammatory Effects
- Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-inflammatory effects of Sauchinone .
- Results: The study found that Sauchinone has a protective effect on renal dysfunction caused by progressive renal fibrosis through inflammation control .
5. Anti-Viral Activities
- Methods of Application: The study involved in vitro and in vivo experiments to investigate the anti-viral effects of Sauchinone .
- Results: The study found that Sauchinone has a protective effect against various viral infections .
6. Diabetes-Associated Interstitial Fibrosis and Glomerulosclerosis Treatment
- Application Summary: Sauchinone has been found to have a protective effect on renal dysfunction caused by diabetes-associated interstitial fibrosis and glomerulosclerosis, which eventually turns into end-stage renal disease .
- Methods of Application: The study involved in vitro experiments with human renal mesangial cells induced by angiotensin II (AngII, 10 μM) in the presence or absence of sauchinone (0.1–1 μM) and incubated for 48 h .
- Results: The study found that AngII induced mesangial cell proliferation, while treatment with sauchinone inhibited the cell proliferation in a dose-dependent manner .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,12R,13S,14R,16R,23R)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3/t9-,10+,11+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJIWUFFXGFHH-WPAOEJHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1C)C4=CC5=C(C=C4O[C@@]36C(=CC2=O)OCO6)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318550 | |
Record name | Sauchinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sauchinone | |
CAS RN |
177931-17-8 | |
Record name | Sauchinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177931-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sauchinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.